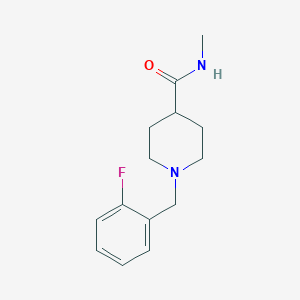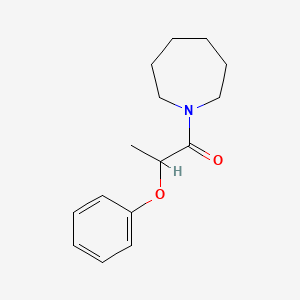![molecular formula C24H43NO3 B5181498 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol](/img/structure/B5181498.png)
17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol, also known as BHEA, is a synthetic androgenic steroid that has gained attention in scientific research due to its potential applications in the fields of medicine and sports. BHEA is a derivative of the natural hormone dihydrotestosterone (DHT) and has been shown to exhibit anabolic and androgenic effects in animal studies.
Mécanisme D'action
17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol exerts its effects by binding to androgen receptors in the body, which leads to an increase in protein synthesis and muscle growth. 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol also has a positive effect on bone mineral density and can stimulate the production of red blood cells.
Biochemical and Physiological Effects:
17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol has been shown to increase muscle mass and strength in animal studies. It also has a positive effect on bone mineral density and can stimulate the production of red blood cells. 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol has been shown to have a low risk of causing adverse effects on the liver, unlike many other synthetic steroids.
Avantages Et Limitations Des Expériences En Laboratoire
17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol has several advantages for use in lab experiments, including its low toxicity and low risk of causing adverse effects on the liver. However, 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol is still a synthetic steroid and should be used with caution in lab experiments due to its potential to cause androgenic effects.
Orientations Futures
There are several possible future directions for research on 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol. One area of interest is the potential use of 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol in the treatment of muscle wasting and bone loss associated with aging. Another area of interest is the potential use of 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol as a performance-enhancing drug in sports, although this area of research is controversial. Further studies are needed to fully understand the effects of 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol and its potential applications in medicine and sports.
Conclusion:
In conclusion, 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol is a synthetic androgenic steroid that has gained attention in scientific research due to its potential applications in the fields of medicine and sports. 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol has been shown to exhibit anabolic and androgenic effects in animal studies and has several advantages for use in lab experiments. However, further studies are needed to fully understand the effects of 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol and its potential applications in medicine and sports.
Méthodes De Synthèse
17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol is synthesized by the reaction of androstenedione with ethylene glycol and formaldehyde in the presence of hydrochloric acid. The resulting product is purified through a series of chromatographic techniques to obtain pure 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol.
Applications De Recherche Scientifique
17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol has been studied for its potential therapeutic applications in the treatment of muscle wasting and bone loss associated with aging, as well as in the treatment of certain types of cancer. 17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol has also been investigated for its potential use as a performance-enhancing drug in sports.
Propriétés
IUPAC Name |
17-[[bis(2-hydroxyethyl)amino]methyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43NO3/c1-22-10-4-3-5-18(22)6-7-19-20(22)8-11-23(2)21(19)9-12-24(23,28)17-25(13-15-26)14-16-27/h18-21,26-28H,3-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRGAVSLNLMKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4(CN(CCO)CCO)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-[[Bis(2-hydroxyethyl)amino]methyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(4-phenyl-1-piperazinyl)acetamide diethanedioate](/img/structure/B5181425.png)
![N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5181433.png)

![5-{[(4-bromophenyl)amino]sulfonyl}-2-chloro-N-(2-nitrophenyl)benzamide](/img/structure/B5181452.png)
![N-(4-ethylbenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5181465.png)
![N-(3-chlorobenzyl)-3-{1-[3-(2-pyrazinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5181479.png)

![1-[1-(2-methylbenzyl)-4-piperidinyl]-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5181507.png)
![N-(4-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5181518.png)
![3-[(2,4-dichlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5181523.png)

![5-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5181534.png)
![4-(8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-yl)-N,N-dimethylaniline](/img/structure/B5181540.png)